水杨醛偶氮

描述

Salicylaldehyde azine derivatives are compounds that have been found to exhibit aggregation-induced emission enhancement (AIEE) characteristics. These compounds show weak fluorescence in good solvents, but strong emission in poor solvents. The AIEE color can vary from green to red, depending on the substituents on the azines, indicating potential applications in fluorescence sensing of hydrazine .

Synthesis Analysis

Salicylaldehyde azines can be synthesized through the condensation of substituted salicylaldehydes with hydrazine. The reaction conditions have been optimized to ensure smooth condensation, and the extent of condensation depends on the nature of the substituent group in the salicylaldehydes . Additionally, a novel formation of salicylaldehyde azine from methylhydrazones induced by tin(IV) chloride has been described, where the reaction causes a rupture in the N-N bond of the methylhydrazone, leading to the formation of symmetrical azine .

Molecular Structure Analysis

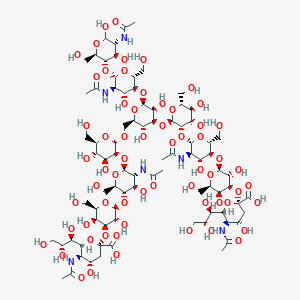

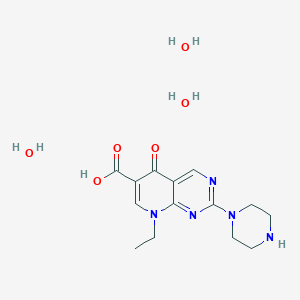

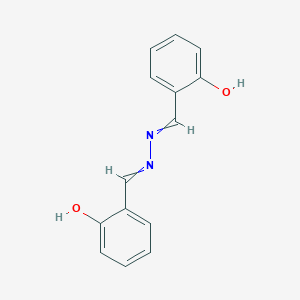

The molecular structure of salicylaldehyde azine has been determined using X-ray crystallography. The molecules are centrosymmetric and nearly planar, with small deviations from planarity due to intramolecular overcrowding. The bond distances within the benzene ring are consistent with a significant contribution from a resonance quinonoid form. A strong internal hydrogen bond binds the phenolic hydroxy-group to the nearest nitrogen atom in the azine chain .

Chemical Reactions Analysis

Salicylaldehyde azine undergoes ultrafast excited-state intramolecular proton transfer (ESIPT) with a characteristic time below 50 fs. The kinetics of decay of keto-tautomers in excited states was followed by transient absorption and stimulated emission bands . The dynamics of anion- and keto-type photochromic salicylaldehyde azine have been studied, revealing a stepwise formation of different conformers of the anions . Furthermore, a trefoil-shaped salicylaldehyde azine derivative displays base-induced multi-state luminescence, with a three-step deprotonation confirmed using various spectroscopic techniques .

Physical and Chemical Properties Analysis

Salicylaldehyde azine exhibits high thermal stability and good light-emitting behavior in the solid state. It can be used to dye cellulose and KBr, and its fluorescence intensity is not significantly affected by pH changes. However, the addition of TFA leads to slight fluorescence quenching, and the fluorescence intensity increases with the concentration of potassium tert-butoxide, indicating its potential use in the determination of potassium tert-butoxide . The luminescent salicylaldehyde azines with different substituents display strong fluorescence with large Stokes shifts in water and solid medium, and can be used as ratiometric fluorescent pH probes with a broad pH range .

科学研究应用

聚集诱导发光特性

水杨醛偶氮衍生物表现出聚集诱导发光增强(AIEE)特性。它们在良溶剂中显示弱荧光,但在劣质溶剂中显示强烈发射,AIEE颜色因取代基不同而变化从绿色到红色。这种现象在对肼的荧光传感中具有潜在应用(Tang, Xiang, & Tong, 2009)。

抗氧化和抗菌活性

已合成水杨醛偶氮衍生物,并显示出对金黄色葡萄球菌和大肠杆菌具有显著的抗菌活性。此外,它表现出显著的总抗氧化能力(Li, Tan, & Jie, 2011)。

荧光染色应用

水杨醛偶氮衍生物已用于荧光染色,特别是在三叔丁基钾的测定中。它在固态中表现出高热稳定性和良好的发光行为,使其成为各种染色应用的合适候选者(Jinlai et al., 2016)。

比色荧光pH探针

发光的水杨醛偶氮衍生物可以作为比色荧光pH探针。它们在水和固体介质中显示出强烈的荧光,并可用于测量广泛范围的pH值,使其在化学和生物研究中具有价值(Ma et al., 2015)。

铜(II)离子化学传感器

水杨醛偶氮衍生物作为铜(II)离子的选择性化学传感器。它在UV-vis和荧光光谱研究中对Cu2+表现出特殊的选择性和敏感性,使其成为在各种环境中检测铜离子的潜在候选者(Zhang Qiang, 2011)。

腐蚀抑制

已研究了水杨醛偶氮衍生物功能化材料在抑制低碳钢腐蚀方面的潜力。这些材料在涂层和保护层中展示出有望应用于各种工业环境中预防腐蚀(Aly et al., 2020)。

光致变色和光物理特性

研究探讨了水杨醛偶氮衍生物的光致变色循环和光物理特性,揭示了其对水解的抵抗性和在光致变色材料中的潜在应用(Ziółek, Filipczak, & Maciejewski, 2008)。

双光子吸收

水杨醛偶氮衍生物表现出双光子吸收特性,表明其在非线性光子学应用中的实用性。这一特性为其在各种光学和电子设备中的使用打开了大门(Souza et al., 2013)。

安全和危害

属性

IUPAC Name |

2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18/h1-10,17-18H/b15-9+,16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOVYWBRBMYHPC-KAVGSWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N=C/C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014692 | |

| Record name | Benzaldehyde, 2-hydroxy-, ((2-hydroxyphenyl)methylene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salicylaldehyde azine | |

CAS RN |

959-36-4 | |

| Record name | Salicylaldehyde azine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-hydroxy-, 2-[(2-hydroxyphenyl)methylene]hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-hydroxy-, ((2-hydroxyphenyl)methylene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-azinodi-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。